

In-depth Technical Guide: Solubility Profiling of 3-Methyl-6-isoquinolinemethanol

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Compound of Interest

Compound Name: 3-Methyl-6-isoquinolinemethanol

Cat. No.: B13921390

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Executive Summary

Compound: **3-Methyl-6-isoquinolinemethanol** CAS Registry Number: 1801258-37-6

Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1][2][3]

This technical guide addresses the solubility landscape of **3-Methyl-6-isoquinolinemethanol**, a functionalized isoquinoline intermediate critical in the synthesis of kinase inhibitors (e.g., Rho-kinase targets) and complex heterocyclic APIs.

As a Senior Application Scientist, I note that while specific empirical solubility datasets for this exact isomer are often proprietary, its physicochemical behavior can be rigorously mapped using Structure-Property Relationships (SPR) derived from the isoquinoline core. This guide provides a predictive solubility profile, validated experimental protocols for determining exact saturation points, and a logic-driven workflow for solvent selection in process chemistry.

Part 1: Physicochemical Basis of Solubility

To predict solubility behavior, we must analyze the competing intermolecular forces within the molecule. **3-Methyl-6-isoquinolinemethanol** is a bifunctional amphiphile:

- The Isoquinoline Core (Lipophilic/Aromatic): Provides -
stacking capability and moderate lipophilicity.
- The Pyridine-like Nitrogen (Basic): The nitrogen at position 2 is a hydrogen bond acceptor and a weak base (pKa 5.6). This makes solubility highly pH-dependent.
- The 6-Hydroxymethyl Group (Polar): A primary alcohol acting as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

Calculated Physicochemical Parameters

These values serve as the baseline for solvent screening.

Parameter	Estimated Value	Implication for Solubility
LogP (Octanol/Water)	1.8 – 2.1	Moderate lipophilicity. Prefers organic solvents over neutral water.
pKa (Conjugate Acid)	5.5 – 5.7	High aqueous solubility in acidic media (pH < 4.0) due to protonation.
H-Bond Donors	1 (-OH)	Good solubility in H-bond accepting solvents (DMSO, Alcohols).
H-Bond Acceptors	2 (N, -OH)	Interactions with protic solvents stabilize the solution state.

Part 2: Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and the functional group analysis, the solubility profile is categorized into three tiers.

Tier 1: High Solubility Solvents (Recommended for Stock Solutions)

These solvents disrupt the crystal lattice effectively through dipole-dipole interactions and hydrogen bonding.

- Dimethyl Sulfoxide (DMSO): The universal solvent for this class. Expect solubility > 50 mg/mL. The sulfoxide oxygen acts as a strong H-acceptor for the hydroxyl group.
- Methanol / Ethanol: Excellent solubility due to dual H-donor/acceptor capabilities matching the solute's alcohol and nitrogen functionalities.
- Dichloromethane (DCM): Good solubility due to polarizability, useful for extraction but poor for long-term storage due to volatility.

Tier 2: Moderate Solubility (Process Solvents)

Useful for crystallization or reaction media where controlled saturation is needed.

- Ethyl Acetate: Moderate. The ester oxygen accepts H-bonds, but the lack of a donor limits interaction with the basic nitrogen.
- Tetrahydrofuran (THF): Good solubility, but beware of peroxide formation.
- Acetone: Similar profile to Ethyl Acetate.

Tier 3: Low Solubility (Anti-Solvents)

These solvents are dominated by dispersion forces and cannot overcome the lattice energy of the polar crystal.

- Hexanes / Heptane: Immiscible/Insoluble. Used to precipitate the compound from DCM or Ethyl Acetate.
- Water (Neutral pH): Low to moderate solubility. The hydrophobic aromatic core limits dissolution despite the -OH group.
- Diethyl Ether: Poor solubility.

Quantitative Solubility Estimates (Predictive)

Solvent Class	Representative Solvent	Predicted Solubility (25°C)	Primary Interaction Mechanism
Dipolar Aprotic	DMSO	> 100 mM	Strong H-Bond Acceptance
Protic	Methanol	> 50 mM	H-Bond Network
Chlorinated	Dichloromethane	> 25 mM	Dipole-Dipole & Dispersion
Non-Polar	n-Heptane	< 1 mM	Dispersion (Van der Waals)
Aqueous Acid	0.1 N HCl	> 100 mM	Ionic Solvation (Protonation)

Part 3: Experimental Protocols for Solubility Determination

Since batch-to-batch crystal polymorphism can alter solubility, empirical validation is required for critical assays. Do not rely solely on predictions for formulation.

Protocol A: Kinetic Solubility Screening (High Throughput)

Best for: Early-stage biological assays where speed > precision.

- Preparation: Prepare a 10 mM stock solution in DMSO.
- Spiking: Spike 5 μL of stock into 495 μL of the target buffer/solvent (final 100 μM).
- Incubation: Shake for 24 hours at room temperature.
- Filtration: Filter using a 0.45 μm PVDF filter plate to remove precipitates.
- Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard.

Protocol B: Thermodynamic Equilibrium Solubility (The Gold Standard)

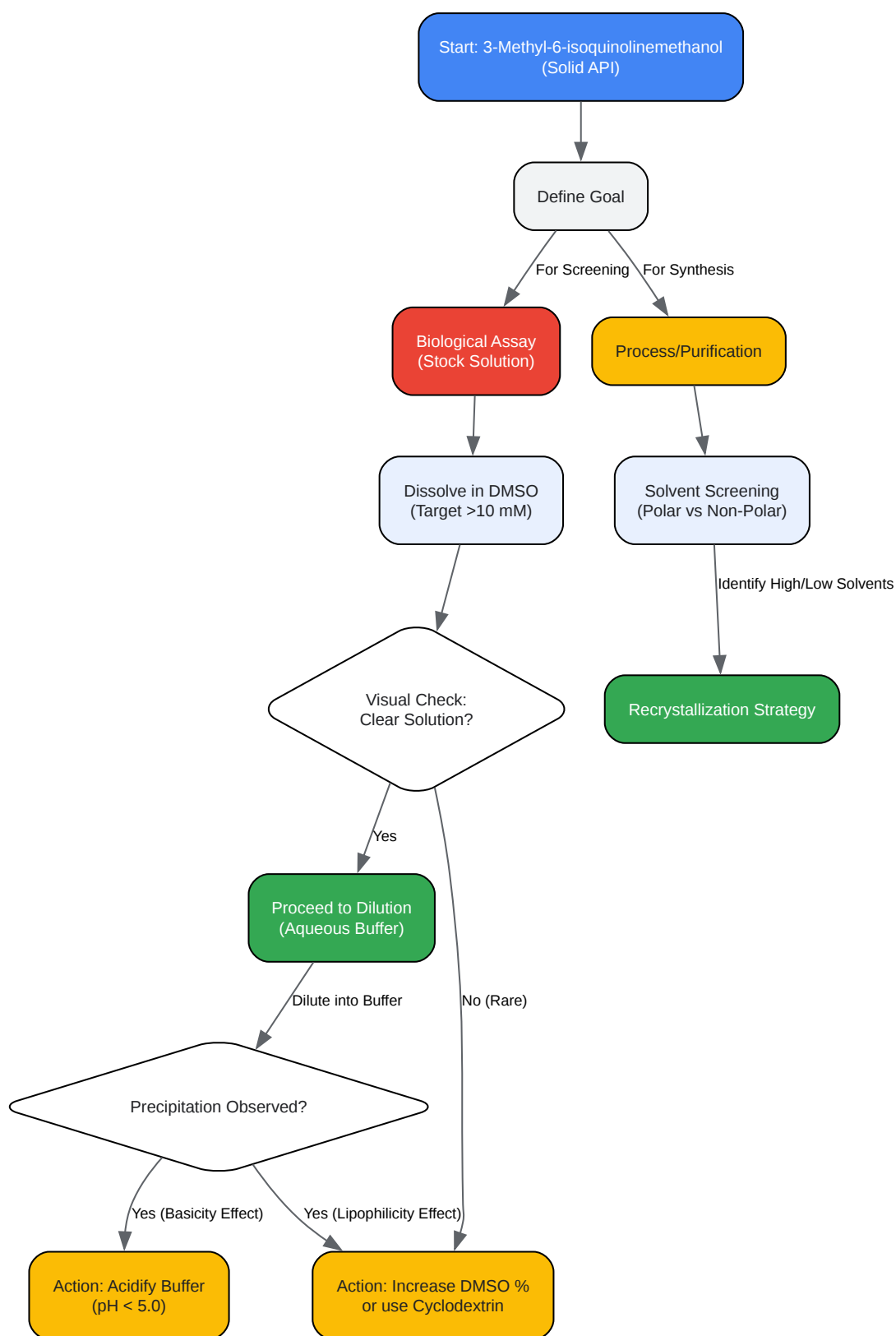
Best for: Process chemistry and formulation development.

Step-by-Step Methodology:

- Supersaturation: Weigh approx. 5 mg of solid **3-Methyl-6-isoquinolinemethanol** into a 4 mL glass vial.
- Solvent Addition: Add 500 μ L of the target solvent.
- Visual Check:
 - If dissolved immediately, add more solid until precipitation is visible.
 - If solid remains, proceed.
- Equilibration: Vortex the vial for 1 minute, then place on a rotary shaker or thermomixer at 25°C for 24 to 48 hours.
 - Note: Extended time ensures the most stable crystal polymorph is assessed.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 μ m PTFE syringe filter.
 - Critical: Pre-saturate the filter with solvent to prevent drug loss by adsorption.
- Quantification: Dilute the supernatant 100x with Mobile Phase and inject into HPLC.

Part 4: Solubility Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing, ensuring efficient resource use.



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Caption: Logical workflow for solubilizing **3-Methyl-6-isoquinolinemethanol** based on application intent.

References

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